sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate can be synthesized through various methods. One common approach involves the chemical reaction of pantoic acid with β-alanine. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the microbial fermentation of substrates like 2-hydroxy-3,3-dimethyl-4-aldehydobutyric acid using bacteria or yeast .
Industrial Production Methods: In industrial settings, the production of sodium D-pantothenate often involves the fermentation of genetically engineered microorganisms, such as Bacillus megaterium . This method is preferred due to its higher yield and environmentally friendly nature. The fermentation process is optimized by overexpressing key genes involved in the synthesis of D-pantoic acid and β-alanine .
Chemical Reactions Analysis
Types of Reactions: sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of different oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert sodium D-pantothenate into its reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate has a wide range of applications in scientific research:
Mechanism of Action
sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate exerts its effects by being incorporated into coenzyme A (CoA). Coenzyme A is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids, fatty acids, and the operation of the tricarboxylic acid cycle . The molecular targets and pathways involved include the regulation of carbohydrate, lipid, protein, and nucleic acid metabolism .
Comparison with Similar Compounds
Calcium D-pantothenate: Another salt form of pantothenic acid, commonly used in dietary supplements due to its stability.
Pantothenic acid: The parent compound, essential for the synthesis of coenzyme A.
Panthenol: An alcohol analog of pantothenic acid, used in cosmetic products for its moisturizing properties.
Uniqueness: sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is unique due to its high solubility in water and its ability to be easily absorbed by the body. This makes it an ideal choice for dietary supplements and fortification of foods .
Properties
IUPAC Name |
sodium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTHJBOWLPZUOI-OGFXRTJISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-81-2 | |
Record name | Sodium D-pantothenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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